7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid” is a quinoline derivative . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . Thiophene is a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid”, are a very important class of heterocyclic compounds. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .
Anti-Inflammatory
These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic
Thiophene derivatives have also been found to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.
Anti-Arrhythmic
These compounds have been reported to have anti-arrhythmic properties . This means they could potentially be used in the treatment of irregular heartbeats.
Anti-Fungal
Thiophene derivatives have been found to have anti-fungal properties . This suggests potential applications in the treatment of fungal infections.
Anti-Cancer
These compounds have been reported to have anti-cancer properties . This suggests potential applications in the treatment of various types of cancer.
Mechanism of Action
Target of Action
Thiophene-based analogs and quinoline derivatives, which are structural components of this compound, have been reported to interact with a variety of biological targets . For instance, some thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Given the reported biological activities of thiophene and quinoline derivatives, it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, cancer progression, microbial growth, hypertension, and atherosclerosis .
Result of Action
Based on the reported activities of thiophene and quinoline derivatives, this compound may exert a variety of effects at the molecular and cellular levels, potentially influencing cell signaling, gene expression, and enzymatic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
properties
IUPAC Name |
7,8-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-5-6-11-12(16(18)19)8-13(14-4-3-7-20-14)17-15(11)10(9)2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRXXRAMWJKFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.